[(10Z)-10-[(3,4-dimethylphenyl)imino]-2,7,7-trimethyl-5-oxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene]propanedinitrile
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Overview
Description
[(10Z)-10-[(3,4-dimethylphenyl)imino]-2,7,7-trimethyl-5-oxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene]propanedinitrile is a complex organic compound characterized by its unique structure, which includes a quinoline core, a dithiolo ring, and a propanedinitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(10Z)-10-[(3,4-dimethylphenyl)imino]-2,7,7-trimethyl-5-oxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene]propanedinitrile typically involves multiple steps, starting with the preparation of the quinoline core. This is followed by the introduction of the dithiolo ring and the propanedinitrile group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize costs, as well as implementing purification techniques such as crystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
[(10Z)-10-[(3,4-dimethylphenyl)imino]-2,7,7-trimethyl-5-oxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing groups, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, [(10Z)-10-[(3,4-dimethylphenyl)imino]-2,7,7-trimethyl-5-oxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene]propanedinitrile is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biology, this compound may be investigated for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine
In medicine, researchers are interested in this compound for its potential therapeutic applications, such as its ability to interact with specific molecular targets involved in disease processes.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which [(10Z)-10-[(3,4-dimethylphenyl)imino]-2,7,7-trimethyl-5-oxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene]propanedinitrile exerts its effects depends on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, altering their activity and thereby influencing cellular processes. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and dithiolo-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity.
Uniqueness
[(10Z)-10-[(3,4-dimethylphenyl)imino]-2,7,7-trimethyl-5-oxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene]propanedinitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H20N4OS2 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
2-[3-(3,4-dimethylphenyl)imino-7,7,13-trimethyl-9-oxo-4,5-dithia-8-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraen-10-ylidene]propanedinitrile |
InChI |
InChI=1S/C26H20N4OS2/c1-13-8-18-20(16(11-27)12-28)25(31)30-22(18)19(9-13)21-23(26(30,4)5)32-33-24(21)29-17-7-6-14(2)15(3)10-17/h6-10H,1-5H3 |
InChI Key |
NBQDOYJQNOESPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C3=C(C(N4C5=C3C=C(C=C5C(=C(C#N)C#N)C4=O)C)(C)C)SS2)C |
Origin of Product |
United States |
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